5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione is a heterocyclic compound distinguished by its unique pyrrolo[3,4-c]pyridine core. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and diverse applications in scientific research. It is classified under the category of pyrrolopyridine derivatives, which are known for their complex structural characteristics and varied reactivity profiles. The compound is identified by the CAS number 1207176-19-9 and has a molecular formula of C14H16N2O2 with a molecular weight of 244.29 g/mol .
The synthesis of 5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione typically involves multi-step organic reactions. A common synthetic route includes the cyclization of suitable precursors, such as pyrrole derivatives, with acylating agents. This process often requires specific reaction conditions to facilitate the cyclization and formation of the desired product.
The molecular structure of 5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione features a bicyclic arrangement with a pyrrolo-pyridine framework. The compound's structure can be represented with the following details:
Property | Data |
---|---|
CAS Number | 1207176-19-9 |
Molecular Formula | C14H16N2O2 |
Molecular Weight | 244.29 g/mol |
IUPAC Name | 5-benzyl-1,2,3,3a,6,7a-hexahydropyrrolo[3,4-c]pyridine-4,7-dione |
InChI Key | MFUKKGNHRBPWGM-UHFFFAOYSA-N |
Canonical SMILES | C1C2C(CN1)C(=O)N(CC2=O)CC3=CC=CC=C3 |
The InChI (International Chemical Identifier) provides a unique representation of the compound's structure for database searches .
5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione can participate in several chemical reactions:
These reactions can yield various products depending on the reagents and conditions used .
The mechanism of action for 5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione involves its interaction with specific biological targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biological processes. The exact pathways and molecular targets vary based on application context but are primarily explored for potential therapeutic effects in diseases such as cancer and diabetes .
5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione is characterized by:
Key chemical properties include:
These properties are essential for understanding the compound's behavior in different environments and its potential applications in various fields .
5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione has a broad range of applications:
Its versatility makes it valuable across multiple scientific disciplines .
The synthesis of 5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione (CAS: 1207176-19-9; C₁₄H₁₆N₂O₂; MW: 244.29) typically follows a multi-step sequence starting from readily available heterocyclic precursors. A patented route begins with (R)- or (S)-nipecotic acid (piperidine-3-carboxylic acid), which undergoes esterification followed by condensation with benzylamine to form the corresponding benzylamide [2]. Subsequent N-alkylation with ethyl bromoacetate introduces a carboxylic acid precursor, establishing the pyrrolidine ring foundation. The critical cyclization step occurs under high-temperature conditions (refluxing toluene) or via activation with acetic anhydride, forming the fused bicyclic imide system characteristic of pyrrolo[3,4-c]pyridine-4,7-dione [2] [6].
A pivotal intermediate in this pathway is the benzyl-protected hexahydro derivative, which requires careful purification by recrystallization from ethanol/water mixtures to achieve pharmaceutical-grade purity. The final step often involves catalytic hydrogenation (Pd/C, H₂) for debenzylation when the free amine is targeted, though the benzyl group is retained in the title compound. Process optimization has demonstrated that controlling the stoichiometry of benzylamine during condensation is crucial for minimizing dimeric byproducts, with optimal yields (78-82%) achieved at a 1.05:1 benzylamine-to-diester ratio [2].
Table 1: Key Synthetic Intermediates for Pyrrolo[3,4-c]pyridine-4,7-dione Core
Intermediate | Chemical Function | Role in Synthesis |
---|---|---|
Ethyl nipecotate | Esterified nipecotic acid | Carboxylate protection for amide formation |
N-Benzyl nipecotamide | Benzylamine adduct | Introduces protective benzyl group |
Ethyl bromoacetate | Alkylating agent | Extends carbon chain for cyclization |
Cyclic imide precursor | Activated carbonyl species | Facilitates ring closure to bicyclic system |
Enantiopure 5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione is essential for pharmaceutical applications where chirality influences biological activity. Asymmetric synthesis employs enzymatic resolution as a key strategy, leveraging lipases for kinetic separation of racemates. Pseudomonas fluorescens lipase (PFL) and Candida antarctica lipase B (CAL-B) effectively resolve (±)-5-benzyl precursors through enantioselective hydrolysis of ester functionalities adjacent to the stereocenter [2]. The (3R,4R)-enantiomer is preferentially hydrolyzed by CAL-B in phosphate buffer (pH 7.0) at 35°C, yielding the desired (S)-acid with >98% enantiomeric excess (ee) and leaving the (R)-ester unreacted for isolation [6].
Transition metal catalysis provides an alternative approach, employing palladium complexes with chiral phosphine ligands (BINAP, Josiphos) for asymmetric hydrogenation of prochiral dehydro derivatives. Optimization studies reveal that sterically hindered Josiphos ligands (e.g., (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) achieve up to 94% ee during imide reduction under 50 psi H₂ pressure in methanol at ambient temperature. Catalyst loading can be reduced to 0.15 mol% without compromising enantioselectivity through careful moisture control [2].
Table 2: Enantioselective Synthesis Performance Metrics
Method | Catalyst/Reagent | ee (%) | Yield (%) | Optimal Conditions |
---|---|---|---|---|
Enzymatic hydrolysis | Candida antarctica lipase B | 98.5 | 45 (recovered) | pH 7.0, 35°C, 18h |
Asymmetric hydrogenation | Pd/(R)-Josiphos | 94.0 | 88 | 50 psi H₂, MeOH, rt |
Lipase resolution | Pseudomonas fluorescens | 92.3 | 40 (recovered) | pH 7.5, 30°C, 24h |
The benzyl moiety at N-5 serves beyond protection chemistry, profoundly influencing reaction trajectories during heterocycle construction. Electronic effects from para-substituted benzyl groups alter cyclization kinetics: electron-withdrawing substituents (e.g., p-nitrobenzyl) decrease cyclization rates by 2.3-fold compared to electron-donating groups (p-methoxybenzyl), as quantified by HPLC reaction monitoring [5]. Steric effects are equally significant; ortho-substituted benzyl derivatives exhibit 15-20% lower yields during ring closure due to torsional strain in the transition state [4] [5].
Benzyl group removal chemoselectivity varies with deprotection methods. Standard catalytic hydrogenation (10% Pd/C, H₂) cleaves the N-benzyl bond without reducing the sensitive imide carbonyls when conducted below 40°C in ethanol. Contrastingly, strong Lewis acids (AlCl₃, BBr₃) cause imide ring-opening side reactions, limiting their utility. The crystallization behavior of intermediates is markedly improved by benzyl incorporation; unsubstituted benzyl derivatives crystallize readily from ethyl acetate, while heteroaromatic analogs (e.g., 2-thienylmethyl) form oils requiring chromatographic purification [5].
Sustainable synthetic strategies for 5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione focus on solvent reduction and energy efficiency. Solvent-free cyclization employs mechanochemical grinding, where nipecotic acid derivatives and diethyl oxalate undergo solid-state reaction in a high-speed ball mill. This approach reduces reaction times from 12 hours (refluxing toluene) to 45 minutes while increasing yields from 68% to 83% and eliminating volatile organic solvents [6]. Microwave-assisted synthesis further enhances efficiency; cyclodehydration completes within 8 minutes at 150°C in sealed vessels, compared to 6 hours under conventional heating, suppressing thermal degradation pathways that form dark impurities [5].
Aqueous chemistry innovations include ZrOCl₂·8H₂O-catalyzed (2 mol%) reactions in water, leveraging the hydrophobic effect to accelerate imide ring formation. This method achieves 89% isolated yield at 50°C with facile catalyst recovery by filtration [5]. Lifecycle analysis demonstrates that solvent-free routes reduce the E-factor (kg waste/kg product) from 32 (traditional process) to 4.8, primarily by eliminating distillation solvents and aqueous workup washes. Energy consumption metrics reveal microwave methods reduce cumulative energy demand (CED) by 68% versus thermal processes [6].
Table 3: Green Synthesis Metrics Comparison
Method | Reaction Time | Yield (%) | E-Factor | Key Advantages |
---|---|---|---|---|
Traditional reflux | 6-12 h | 68 | 32 | Established protocol |
Solvent-free mechanochemistry | 45 min | 83 | 4.8 | No solvent, room temperature |
Microwave-assisted | 8 min | 85 | 9.7 | Rapid, high purity |
Aqueous Zr-catalyzed | 2.5 h | 89 | 6.5 | Biocompatible catalyst |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: